2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
This compound features a pyrazole core substituted at the 1-position with a 1,1-dioxothiolan moiety and at the 5-position with an acetamide group bearing a 4-chlorophenoxy chain. The 1,1-dioxothiolan (tetrahydrothiophene-1,1-dioxide) substituent introduces sulfone functionality, which may enhance metabolic stability and hydrogen-bonding interactions. While direct biological data for this compound are unavailable in the provided evidence, structurally related pyrazole-acetamide derivatives exhibit insecticidal, antifungal, and medicinal properties .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-11-8-15(20(19-11)13-6-7-25(22,23)10-13)18-16(21)9-24-14-4-2-12(17)3-5-14/h2-5,8,13H,6-7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIBDPQAAHAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in aryl substituents and halogenation patterns. Key examples:
- 3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- 3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide.
- 3d : Incorporates a 4-fluorophenyl group.
Key Structural Differences :
- The target compound replaces the carboxamide-linked pyrazole (as in 3a–3p) with an acetamide group.
- The 1,1-dioxothiolan moiety is absent in 3a–3p, which instead feature cyano, chloro, or methyl groups.
- The 4-chlorophenoxy chain in the target compound is unique compared to the phenyl or halogenated aryl groups in 3a–3p.
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()
This compound shares the acetamide-pyrazole backbone but differs in substituents:
- Pyrazole 1-position: 4-chlorophenyl.
- Pyrazole 3-position: Cyano group.
- Acetamide: 2-chloro substitution.
Key Structural Differences :
- The target compound lacks the 2-chloro and cyano groups but introduces a 4-chlorophenoxy chain and 1,1-dioxothiolan ring.
- highlights intermolecular N–H···O hydrogen bonding , which may differ in the target compound due to the sulfone group.
Triazole-Containing Analogues ()
Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replaces pyrazole with a triazole ring and incorporates a naphthyl group.
Key Structural Differences :
- The triazole ring alters electronic properties compared to pyrazole.
- The naphthyl group increases steric bulk compared to the target compound’s 4-chlorophenoxy chain.
Physicochemical Properties
Notes:
- The target compound’s 1,1-dioxothiolan group likely increases polarity compared to 3a–3p.
- Chlorophenoxy substituents may elevate melting points compared to non-halogenated analogues.
Crystallographic and Spectroscopic Comparisons
- Dihedral Angles : In , the pyrazole and benzene rings form a dihedral angle of 30.7° , whereas the target compound’s 1,1-dioxothiolan group may impose different steric constraints.
- Spectroscopy: The target compound’s 4-chlorophenoxy group would produce distinct $ ^1H $-NMR aromatic signals (δ ~6.8–7.4 ppm) compared to phenyl groups in 3a–3p (δ ~7.4–8.1 ppm) .
Biological Activity
2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a chlorinated phenoxy group and a thiolane ring, which contribute to its unique properties and mechanisms of action. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is with a molecular weight of 383.85 g/mol. The IUPAC name is derived from its structural components, which include a phenoxy group and a pyrazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O4S |
| Molecular Weight | 383.85 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide |
| InChI Key | SKNBYDQBTHNQLC-UHFFFAOYSA-N |
The compound is known to act as a selective activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in regulating cellular excitability in cardiac and neuronal tissues, potentially influencing heart rhythm and neurotransmission. The activation of GIRK channels can lead to hyperpolarization of the cell membrane, thereby reducing excitability.
Pharmacological Effects
Research indicates that derivatives of pyrazole compounds, including this specific structure, exhibit a range of biological activities:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant anti-inflammatory effects in various assays. For example, related pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains. The presence of the chlorophenoxy group may enhance the compound's ability to penetrate bacterial membranes .
- Antitumor Activity : Pyrazolone derivatives are often investigated for their potential antitumor effects. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various pathways .
Study 1: Anti-inflammatory Evaluation
A study published in the Journal of Medicinal Chemistry evaluated several hydroxypyrazole derivatives for anti-inflammatory properties. Among these, compounds structurally related to 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide exhibited significant inhibition of inflammatory markers in vitro .
Study 2: Antimicrobial Assessment
In another investigation assessing antimicrobial efficacy, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
Synthesis
The synthesis of 2-(4-chlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide involves several key steps:
- Formation of Phenoxy Group : The chlorinated phenoxy moiety is synthesized from 4-chloro-3-methylphenol through halogenation reactions.
- Thiolane Ring Introduction : A thiolane ring is formed via cyclization reactions involving suitable precursors.
- Amidation Reaction : The final product is obtained by coupling the phenoxy intermediate with the thiolane derivative under specific reaction conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
